molecular formula C15H15N3O B2628162 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 900890-20-2

2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2628162
M. Wt: 253.305
InChI Key: VCBDMSGGGDXEEJ-UHFFFAOYSA-N
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Description

2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the pyrazolopyrimidine family and has been extensively studied for its potential pharmacological properties.

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have developed novel pyrazolopyrimidine derivatives, including structures related to 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, demonstrating significant anticancer properties. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activities, highlighting the potential of these compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).

Electrophilic Substitutions and Chemical Diversity

The versatility of pyrazolopyrimidines in chemical reactions has been showcased through various electrophilic substitutions. Atta (2011) demonstrated the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines through reactions that highlight the chemical diversity and potential for generating bioactive molecules (Atta, 2011).

Anti-inflammatory and Antimicrobial Properties

Compounds structurally related to 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one have shown promising anti-inflammatory and antimicrobial activities. Aggarwal et al. (2014) synthesized a series of pyrazolopyrimidines with notable anti-inflammatory activity and antimicrobial efficacy, suggesting their potential in developing new therapeutic agents (Aggarwal et al., 2014).

Corticotropin-Releasing Factor Type-1 Antagonists

In the quest for new pharmacological agents, Huang et al. (2003) synthesized 1-methyl-3-phenylpyrazolo[4,3-b]pyridines, related to the pyrazolopyrimidine structure, as corticotropin-releasing factor type-1 antagonists, demonstrating the compound's potential in addressing stress-related disorders (Huang et al., 2003).

Chemical Synthesis and Optimization

The chemical synthesis and optimization of pyrazolopyrimidine compounds have been extensively studied to enhance their pharmacological properties. For example, Danagulyan et al. (2005) explored the recyclization of condensed carbethoxypyrimidines, demonstrating the chemical flexibility and potential for creating diverse molecules with enhanced bioactivity (Danagulyan et al., 2005).

properties

IUPAC Name

2-ethyl-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-3-12-14(11-7-5-4-6-8-11)15-16-10(2)9-13(19)18(15)17-12/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWSYZYAZPORFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=CC(=O)N2N1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

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